4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide 4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788046
InChI: InChI=1S/C22H25N3O5/c1-25-18-11-16(29-3)12-20(30-4)17(18)13-19(25)22(27)23-9-8-21(26)24-14-6-5-7-15(10-14)28-2/h5-7,10-13H,8-9H2,1-4H3,(H,23,27)(H,24,26)
SMILES:
Molecular Formula: C22H25N3O5
Molecular Weight: 411.5 g/mol

4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14788046

Molecular Formula: C22H25N3O5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C22H25N3O5
Molecular Weight 411.5 g/mol
IUPAC Name 4,6-dimethoxy-N-[3-(3-methoxyanilino)-3-oxopropyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C22H25N3O5/c1-25-18-11-16(29-3)12-20(30-4)17(18)13-19(25)22(27)23-9-8-21(26)24-14-6-5-7-15(10-14)28-2/h5-7,10-13H,8-9H2,1-4H3,(H,23,27)(H,24,26)
Standard InChI Key QACUMUVNGXCILD-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC(=CC=C3)OC

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound’s IUPAC name systematically describes its structure:

  • A 1-methyl-1H-indole core with methoxy groups at positions 4 and 6.

  • A carboxamide group at position 2, linked to a propane chain terminating in a 3-methoxyphenylamino group.

This configuration confers unique electronic and steric properties. The 4,6-dimethoxyindole moiety enhances lipophilicity, facilitating membrane penetration . The amide linkage and aromatic substituents enable hydrogen bonding and π-π interactions with biological targets.

Table 1: Key Structural Features and Functional Roles

Structural ElementRole in Bioactivity
4,6-Dimethoxyindole coreEnhances lipophilicity and target binding
Carboxamide group (C2)Mediates hydrogen bonding with enzymes
3-Methoxyphenylamino side chainModulates solubility and receptor affinity

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis involves three critical stages:

Stage 1: Indole Core Construction
The Hemetsberger reaction is employed to assemble the 4,6-dimethoxyindole scaffold. Condensation of 2,4-dimethoxybenzaldehyde with methyl azidoacetate under basic conditions yields a vinyl azide intermediate, which undergoes thermal cyclization to form methyl 4,6-dimethoxyindole-2-carboxylate .

Stage 2: Functionalization at C7
Vilsmeier-Haack formylation introduces an aldehyde group at position 7, leveraging the electron-rich indole ring. This step requires precise temperature control (−10°C) to avoid over-oxidation .

Stage 3: Side Chain Incorporation
The final step involves coupling the indole carboxylate with 3-[(3-methoxyphenyl)amino]-3-oxopropylamine via amide bond formation. Catalytic agents like HOBt (Hydroxybenzotriazole) and EDCI (Ethylcarbodiimide hydrochloride) are used to activate the carboxyl group.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Indole cyclizationNaOMe/MeOH, 80°C, 12h68%
Vilsmeier-Haack formylationPOCl3/DMF, −10°C, 4h52%
Amide couplingHOBt/EDCI, DCM, rt, 24h75%
Exposure RoutePrecautionary Measures
Skin contactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
StorageAirtight container, desiccated at −20°C

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the side chain’s aliphatic/aromatic balance could optimize bioavailability. For instance, replacing the 3-methoxyphenyl group with a bulkier adamantyl moiety improved anti-NTM activity in analogs .

In Vivo Efficacy Trials

Rodent models are needed to evaluate pharmacokinetics and toxicity thresholds. Priority should be given to assessing hepatic metabolism and blood-brain barrier penetration.

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